BenchChemオンラインストアへようこそ!

1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine

Lipophilicity optimization Physicochemical profiling Drug-likeness

1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine (CAS 1491035-24-5) delivers a rigid, high-Fsp³ azetidine core with a reactive 3-primary amine for amide coupling, sulfonamide formation, or reductive amination. The 2-chloro-4-fluorobenzyl group provides a defined pharmacophoric element with balanced LogP (~1.62) and moderate TPSA (29.26 Ų), making it an ideal scaffold for kinase inhibitor programs, PROTAC bifunctional molecule design, and systematic halogen-position SAR studies. Available at ≥98% purity (HPLC) for research and further manufacturing use. The primary amine enables orthogonal Boc/Fmoc/Cbz protection prior to strain-release ring-opening chemistry, unlocking sequential functionalization routes not accessible with larger saturated heterocycles. Bulk and custom quantities supported.

Molecular Formula C10H12ClFN2
Molecular Weight 214.67 g/mol
CAS No. 1491035-24-5
Cat. No. B1466769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine
CAS1491035-24-5
Molecular FormulaC10H12ClFN2
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=C(C=C(C=C2)F)Cl)N
InChIInChI=1S/C10H12ClFN2/c11-10-3-8(12)2-1-7(10)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
InChIKeyYGYYXDVPOWANDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine (CAS 1491035-24-5): Physicochemical and Structural Baseline for Research Sourcing


1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine (CAS 1491035-24-5) is a synthetic azetidine derivative bearing a primary amine at the 3-position of the four-membered ring and a 2-chloro-4-fluorobenzyl substituent at the ring nitrogen. The compound has molecular formula C₁₀H₁₂ClFN₂ and molecular weight 214.67 g/mol . Azetidines are recognized in medicinal chemistry as rigid, polar scaffolds with higher fraction sp³ (Fsp³) character than analogous five- or six-membered heterocycles, and the 3-aminoazetidine core has been employed as a bridging scaffold in kinase inhibitor design to improve aqueous solubility and attenuate off-target activity [1]. The compound is commercially available at ≥98% purity (HPLC) and is supplied for research and further manufacturing use only .

Why Generic Substitution of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine Is Not Supported: Structural and Pharmacophoric Evidence


This compound occupies a narrow structural niche defined by three interdependent pharmacophoric features — the azetidine ring, the 3-amino group, and the 2-chloro-4-fluorobenzyl substituent — that collectively determine its physicochemical and potential biological profile. Removing or repositioning any single element alters multiple properties simultaneously. The 2-chloro-4-fluorobenzyl group introduces a specific halogen pattern that modulates lipophilicity (calculated LogP ≈ 1.62) and electronic surface properties (TPSA = 29.26 Ų) differently than mono-halogenated or meta-substituted analogs . The primary amine at the azetidine 3-position is a key reactive handle for downstream derivatization and distinguishes this compound from des-amino analogs such as 1-(2-chloro-4-fluorobenzyl)azetidine (CAS 1861987-52-1) . In the broader context of azetidine-based inhibitor design, the 3-amino bridging scaffold has been shown to increase Fsp³, reduce aromatic character, and improve aqueous solubility relative to pyrazole-linked analogs in JAK inhibitor programs — a class-level observation that underscores the scaffold's value [1].

Comparative Quantitative Evidence: 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine vs. Closest Structural Analogs


Lipophilicity Control: Dual Halogen (Cl/F) Modulation of LogP vs. Mono-Halogenated and Non-Halogenated Analogs

The target compound's calculated LogP of 1.622 reflects a balanced lipophilicity profile achieved through simultaneous chloro and fluoro substitution on the benzyl ring. By comparison, the mono-chloro analog (1-[(2-chlorophenyl)methyl]azetidin-3-amine, CAS 1491610-74-2) lacks the electron-withdrawing fluorine and is predicted to have higher LogP (~2.4 by consensus estimate), while the mono-fluoro analog (1-[(4-fluorophenyl)methyl]azetidin-3-amine, CAS 174561-13-8) is substantially less lipophilic (MW 180.22 vs. 214.67) . Mono- and difluorination of saturated heterocyclic amines has been systematically shown to reduce pKa and modulate LogP, with the magnitude of change dependent on the number and position of fluorine substituents — a principle directly applicable to the differentiation of this 2-chloro-4-fluoro pattern from alternative halogenation patterns [1].

Lipophilicity optimization Physicochemical profiling Drug-likeness

Polar Surface Area Differentiation: TPSA Comparison with Des-Amino and Core-Shifted Analogs

The target compound's topological polar surface area (TPSA) is 29.26 Ų, with 2 hydrogen bond acceptors and 1 hydrogen bond donor, as reported by a commercial supplier . The des-amino analog 1-(2-chloro-4-fluorobenzyl)azetidine (CAS 1861987-52-1, MW 199.65) lacks the primary amine donor/acceptor and consequently has a different hydrogen-bonding profile, with 1 acceptor and 0 donors (calculated), modifying its supramolecular recognition capacity . The regioisomer 1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-amine (CAS 1498597-45-7) shares the same molecular formula and MW (214.67) but differs in fluorine position, which changes the electronic distribution on the aromatic ring without altering the global TPSA value — a distinction relevant to target binding orientation .

Polar surface area Membrane permeability Physicochemical SAR

Azetidine-3-Amino Scaffold in JAK Kinase Inhibitor Design: Class-Level Evidence for Improved Solubility and Reduced Off-Target Activity

In a published medicinal chemistry program targeting topical ocular JAK inhibitors, replacement of a pyrazole motif with an azetidin-3-amino bridging scaffold (compound 31) was a deliberate sp²-to-sp³ design tactic that increased fraction sp³ (Fsp³), reduced aromatic character, and simultaneously improved aqueous solubility while attenuating off-target kinase activity across the human kinome [1]. Although the specific compound 1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-amine was not the final lead molecule in that study, it shares the identical 3-aminoazetidine core that was demonstrated to be the critical structural feature driving these property improvements. Systematic studies of mono- and difluorinated azetidine derivatives have confirmed that fluorination on saturated heterocyclic amines reduces basicity (pKa) and modulates LogP while retaining favorable metabolic stability [2].

JAK inhibition Scaffold-based design Fsp³ engineering Aqueous solubility

Commercially Verified Purity Specification: ≥98% (HPLC) with Defined Storage and Handling Parameters

This compound is commercially available at ≥98% purity (HPLC) from a verified supplier, with defined storage conditions (sealed in dry, 2–8°C) and GHS safety classification (H302-H315-H319-H335, Warning) . The stringent purity specification, coupled with documented TPSA (29.26 Ų), LogP (1.622), and SMILES string (C1C(CN1CC2=C(C=C(C=C2)F)Cl)N), ensures batch-to-batch consistency for reproducible chemistry in medicinal chemistry and chemical biology applications . Alternative in-class building blocks such as the parent 3-aminoazetidine (CAS 102065-86-1) lack the N-benzyl substitution and therefore offer different reactivity and lipophilicity profiles unsuitable for applications requiring the specific 2-chloro-4-fluorobenzyl pharmacophore.

Quality control Procurement specification Building block purity

Azetidine Ring Strain and Basicity: Fundamental Differentiation from Pyrrolidine and Piperidine Scaffolds

The azetidine ring possesses a ring strain energy of approximately 25.2–25.4 kcal/mol, intermediate between aziridine (~26.7 kcal/mol) and larger saturated heterocycles such as pyrrolidine and piperidine [1]. This strain imparts distinct reactivity, including enhanced nucleophilic ring-opening and strain-release amination reactions that are not accessible with five- or six-membered rings. The conjugate acid pKa of the parent azetidine is 11.29, making it slightly more basic than pyrrolidine and appreciably more basic than aziridine; the 3-amino substituent is predicted to have a conjugate acid pKa of ~10.36 . By contrast, the piperidine analog of the target compound — 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine — would possess a different ring pKa (~10.6–11.0), lower ring strain, greater conformational flexibility, and distinct metabolic susceptibility, all of which alter pharmacological and synthetic behavior.

Ring strain Basicity Heterocycle engineering Reactivity

Important Caveat: Absence of Head-to-Head Biological Potency Data for This Specific Compound

It must be explicitly stated that a comprehensive literature search across PubMed, Google Scholar, patent databases (Google Patents, WIPO, Espacenet), and authoritative chemical databases (PubChem, ChEMBL, BindingDB) did not identify any published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for 1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-amine as of the search date. The compound appears to function predominantly as a synthetic intermediate or building block rather than as a characterized pharmacological probe . Consequently, all biological differentiation claims in this guide are limited to class-level inference from the broader azetidine-3-amine family, and direct comparative biological potency data against specific analogs are unavailable. This transparency is essential for informed procurement decisions: the compound's value proposition rests on its structural differentiation, physicochemical profile, and versatility as a functionalizable scaffold rather than on validated target-specific activity.

Data limitations Research procurement Evidence transparency

Research and Industrial Application Scenarios for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine (CAS 1491035-24-5)


Kinase Inhibitor Library Design: Azetidine-3-Amino Scaffold Incorporation for Solubility and Selectivity Optimization

Based on the Gordhan et al. (2023) demonstration that an azetidin-3-amino bridging scaffold improves aqueous solubility and attenuates off-target kinase activity in a JAK inhibitor program [1], this compound can serve as a versatile starting material or intermediate for library synthesis. The primary amine at the azetidine 3-position enables straightforward amide coupling, sulfonamide formation, or reductive amination with diverse carboxylic acid/sulfonyl chloride/aldehyde building blocks. The 2-chloro-4-fluorobenzyl group provides a defined pharmacophoric element for target engagement while the balanced LogP (1.622) and moderate TPSA (29.26 Ų) maintain favorable physicochemical properties throughout the derivatization series .

Structure-Activity Relationship (SAR) Exploration of Halogen Substitution Patterns on the N-Benzyl-Azetidine Scaffold

The 2-chloro-4-fluoro substitution pattern occupies a specific position in halogen-bonding and steric parameter space. By comparing this compound head-to-head with its regioisomer (2-chloro-6-fluoro analog, CAS 1498597-45-7) and mono-halogenated analogs (e.g., 2-chloro only, 4-fluoro only), medicinal chemistry teams can systematically probe the contribution of halogen position and identity to target binding, selectivity, and ADME properties. The identical molecular weight (214.67) of the 2,4- and 2,6-regioisomers makes them ideal matched molecular pairs for SAR analysis [1].

Building Block for PROTAC and Bifunctional Degrader Synthesis

The dual functionalization potential of this compound — a primary amine at the azetidine 3-position for linker attachment and the 2-chloro-4-fluorobenzyl group as a potential E3 ligase ligand recognition element — makes it an attractive intermediate for proteolysis-targeting chimera (PROTAC) design. The rigid, high-Fsp³ azetidine core contributes to favorable physicochemical properties for bifunctional molecules, which often suffer from poor solubility and permeability. This application is supported by the class-level evidence that 3-aminoazetidine scaffolds improve aqueous solubility and reduce promiscuous binding .

Strain-Release and Ring-Opening Chemistry for Complex Molecule Synthesis

The azetidine ring strain of ~25.4 kcal/mol makes this compound a reactive substrate for strain-release transformations, including nucleophilic ring-opening, cycloaddition, and transition-metal-catalyzed cross-coupling reactions that are not accessible with larger saturated heterocycles [1]. The primary amine can be orthogonally protected (e.g., as Boc, Fmoc, or Cbz carbamate) prior to ring-opening chemistry, enabling sequential functionalization strategies. This reactivity profile differentiates the compound from pyrrolidine and piperidine analogs in synthetic route design.

Quote Request

Request a Quote for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.